Cas no 896675-63-1 (N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide)
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide
- Benzamide, N-(4,6-difluoro-2-benzothiazolyl)-4-(1-pyrrolidinylsulfonyl)-
- N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
- F0600-0047
- N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- AKOS024586013
- 896675-63-1
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- Inchi: 1S/C18H15F2N3O3S2/c19-12-9-14(20)16-15(10-12)27-18(21-16)22-17(24)11-3-5-13(6-4-11)28(25,26)23-7-1-2-8-23/h3-6,9-10H,1-2,7-8H2,(H,21,22,24)
- InChI Key: UNHCCYJRXCTQFN-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=C(F)C=C(F)C=C2S1)(=O)C1=CC=C(S(N2CCCC2)(=O)=O)C=C1
Computed Properties
- Exact Mass: 423.05229002g/mol
- Monoisotopic Mass: 423.05229002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 676
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 116Ų
Experimental Properties
- Density: 1.561±0.06 g/cm3(Predicted)
- pka: 7.66±0.70(Predicted)
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0600-0047-2μmol |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
896675-63-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0600-0047-5μmol |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
896675-63-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0600-0047-10μmol |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
896675-63-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0600-0047-20μmol |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
896675-63-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0600-0047-1mg |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
896675-63-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0600-0047-2mg |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
896675-63-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0600-0047-3mg |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
896675-63-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0600-0047-4mg |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
896675-63-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0600-0047-5mg |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
896675-63-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0600-0047-10mg |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide |
896675-63-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide
Professional Introduction to N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide (CAS No. 896675-63-1)
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 896675-63-1, represents a novel molecular entity with a unique structural framework that combines fluorinated benzothiazole and pyrrolidine sulfonyl moieties. The strategic placement of fluorine atoms and the sulfonyl group in the benzamide core imparts distinct physicochemical properties and biological activities, making it a promising candidate for further exploration in drug discovery and therapeutic applications.
The benzothiazole scaffold is a well-documented pharmacophore in medicinal chemistry, frequently incorporated into molecules targeting various biological pathways. The presence of fluorine atoms at the 4 and 6 positions of the benzothiazole ring enhances the compound's metabolic stability and binding affinity to biological targets. This modification is particularly relevant in the context of modern drug design, where fluorine atoms are widely employed to optimize pharmacokinetic profiles and improve drug efficacy.
The pyrrolidine-1-sulfonyl group appended to the benzamide moiety introduces a polar, negatively charged sulfonyl functionality, which can significantly influence the compound's solubility, bioavailability, and interactions with biological receptors. This structural feature is particularly interesting from a computational chemistry perspective, as it suggests potential for favorable interactions with protein targets through hydrogen bonding and electrostatic interactions.
Recent advancements in computational modeling and molecular dynamics simulations have enabled researchers to predict the binding modes of such complex molecules with high accuracy. In the case of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide, studies indicate that the fluorinated benzothiazole ring interacts favorably with hydrophobic pockets of target proteins, while the pyrrolidine sulfonyl group engages in critical hydrogen bonding interactions. These insights have guided the optimization of analogs to enhance binding affinity and selectivity.
The compound's potential therapeutic applications are broad and multifaceted. Initial in vitro studies have highlighted its inhibitory activity against several key enzymes and receptors implicated in inflammatory diseases, cancer, and neurological disorders. The combination of the benzothiazole and pyrrolidine moieties appears to synergistically enhance biological activity, making this molecule a compelling candidate for further preclinical investigation.
In the realm of drug discovery, the development of novel scaffolds is crucial for overcoming resistance mechanisms and improving treatment outcomes. N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide exemplifies how structural innovation can lead to the identification of new therapeutic agents with improved pharmacological profiles. Its unique combination of fluorinated aromatic rings and heterocyclic sulfonyl groups positions it as a valuable tool for exploring new drug targets and developing next-generation therapeutics.
The synthesis of this compound represents a significant achievement in organic chemistry, showcasing the ability to construct complex molecular architectures with high precision. Advanced synthetic methodologies have been employed to introduce the fluorine atoms and sulfonyl group at specific positions on the benzothiazole ring, ensuring optimal biological activity. These synthetic strategies not only highlight the versatility of modern chemical techniques but also pave the way for scalable production processes necessary for clinical development.
Evaluation of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide in preclinical models has provided preliminary evidence of its biological efficacy. Studies in cell culture systems have demonstrated its ability to modulate key signaling pathways involved in disease progression. Furthermore, animal models have shown promising results regarding its potential as an anti-inflammatory agent and as a candidate for treating certain types of cancer. These findings underscore the importance of this compound as a lead structure for further therapeutic development.
The future direction of research on N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide will likely focus on optimizing its pharmacological properties through structure-based drug design. By leveraging computational tools and high-throughput screening techniques, researchers aim to identify analogs with enhanced potency, selectivity, and reduced toxicity. Additionally, exploring its potential as an inhibitor or modulator of emerging drug targets will be a key area of interest.
The compound's structural features also make it an attractive scaffold for developing probes used in biochemical assays. Its well-defined interactions with biological targets can be exploited to design high-affinity ligands for use in enzyme inhibition studies or receptor binding assays. Such probes are invaluable tools for elucidating mechanisms of action and validating new therapeutic targets.
In conclusion, N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide (CAS No. 896675-63-1) is a structurally unique compound with significant potential in pharmaceutical research. Its innovative design combines fluorinated benzothiazole and pyrrolidine sulfonyl functionalities to yield a molecule with promising biological activities. As research continues to uncover new therapeutic applications and refine synthetic methodologies,this compound is poised to play a vital role in advancing drug discovery efforts across multiple disease areas.
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